Cas no 1685280-86-7 (Ethanone, 1-(5-chloro-2-iodophenyl)-)

Ethanone, 1-(5-chloro-2-iodophenyl)-, is a halogenated aromatic ketone with a molecular formula of C8H6ClIO. This compound features a chloro and iodo substituent on the phenyl ring, enhancing its reactivity and utility in organic synthesis. Its distinct structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing groups (chloro and iodo) influences its electrophilic and nucleophilic properties, facilitating selective functionalization. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its high purity and well-defined chemical properties make it suitable for research and industrial processes requiring precise molecular modifications.
Ethanone, 1-(5-chloro-2-iodophenyl)- structure
1685280-86-7 structure
Product name:Ethanone, 1-(5-chloro-2-iodophenyl)-
CAS No:1685280-86-7
MF:C8H6ClIO
MW:280.490113735199
CID:5249423
PubChem ID:91884408

Ethanone, 1-(5-chloro-2-iodophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(5-chloro-2-iodophenyl)-
    • 1-(5-chloro-2-iodophenyl)ethan-1-one
    • 1-(5-chloro-2-iodophenyl)ethanone
    • 1685280-86-7
    • SCHEMBL16746524
    • F95426
    • Inchi: 1S/C8H6ClIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
    • InChI Key: SUJDECOOPAEOOU-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC(Cl)=CC=C1I)C

Computed Properties

  • Exact Mass: 279.91519g/mol
  • Monoisotopic Mass: 279.91519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 2.9

Ethanone, 1-(5-chloro-2-iodophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660805-1g
1-(5-Chloro-2-iodophenyl)ethan-1-one
1685280-86-7 98%
1g
¥7484 2023-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660805-500mg
1-(5-Chloro-2-iodophenyl)ethan-1-one
1685280-86-7 98%
500mg
¥5423 2023-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660805-250mg
1-(5-Chloro-2-iodophenyl)ethan-1-one
1685280-86-7 98%
250mg
¥2998 2023-03-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660805-5g
1-(5-Chloro-2-iodophenyl)ethan-1-one
1685280-86-7 98%
5g
¥24997 2023-03-03

Ethanone, 1-(5-chloro-2-iodophenyl)- Related Literature

Additional information on Ethanone, 1-(5-chloro-2-iodophenyl)-

Ethanone, 1-(5-chloro-2-iodophenyl)- (CAS No. 1685280-86-7): A Comprehensive Overview in Modern Chemical Research

Ethanone, 1-(5-chloro-2-iodophenyl)-, identified by the chemical compound code CAS No. 1685280-86-7, represents a significant molecule in the realm of synthetic organic chemistry and pharmaceutical research. This compound, featuring a benzene ring substituted with both chloro and iodine atoms at the 5th and 2nd positions respectively, linked to a ketone group, has garnered considerable attention due to its versatile structural framework. The unique combination of electron-withdrawing and electron-donating groups on the aromatic ring imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of Ethanone, 1-(5-chloro-2-iodophenyl)- is particularly intriguing for medicinal chemists seeking to develop novel therapeutic agents. The presence of both chloro and iodine substituents offers multiple pathways for further functionalization, including cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many bioactive compounds. The iodine atom, in particular, serves as an excellent handle for palladium-catalyzed transformations, enabling the introduction of diverse functional groups while maintaining regioselectivity.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Compounds like Ethanone, 1-(5-chloro-2-iodophenyl)- have been explored as potential scaffolds for kinase inhibitors, given their ability to interact with hinge regions or allosteric sites through hydrogen bonding and hydrophobic interactions. The chloro and iodine substituents can be strategically positioned to modulate binding affinity and selectivity against specific kinases implicated in diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of Ethanone, 1-(5-chloro-2-iodophenyl)- is its utility in the development of photoreactive probes. The iodine atom can be utilized in photoaffinity labeling studies to investigate enzyme binding sites or protein-protein interactions. Additionally, the compound can be incorporated into probes designed for Förster Resonance Energy Transfer (FRET) or other fluorescence-based assays, providing researchers with powerful tools to study dynamic biological processes in real-time.

The synthesis of Ethanone, 1-(5-chloro-2-iodophenyl)- typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route includes halogenation of a chlorobenzene derivative followed by iodination at the desired position using an appropriate iodinating agent. Subsequent condensation with acetone or an equivalent ketone under acidic or basic conditions yields the target ketone. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing the number of steps and improving overall yields.

The pharmacological potential of derivatives of Ethanone, 1-(5-chloro-2-iodophenyl)- has been explored in several preclinical studies. Researchers have synthesized analogs with modifications aimed at enhancing solubility, bioavailability, and metabolic stability. For instance, replacing the ketone group with other heterocyclic systems or introducing additional substituents such as amides or ethers has led to compounds with improved pharmacokinetic profiles. These efforts underscore the importance of structure-activity relationship (SAR) studies in optimizing lead compounds for therapeutic applications.

The role of computational chemistry in designing derivatives of Ethanone, 1-(5-chloro-2-iodophenyl)- cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular architectures before synthesizing physical samples. This approach not only saves time but also reduces experimental costs by identifying promising candidates early in the discovery process. Furthermore, virtual screening algorithms can rapidly sift through large libraries of virtual compounds to identify those most likely to interact with a given biological target.

In conclusion, Ethanone, 1-(5-chloro-2-iodophenyl)- (CAS No. 1685280-86-7) represents a versatile building block with significant potential in pharmaceutical research and development. Its unique structural features enable diverse synthetic modifications and biological applications, making it a valuable asset for chemists seeking to develop novel therapeutics. As research continues to uncover new ways to leverage this compound's properties, its importance is likely to grow further within the chemical biology community.

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